N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14970699
InChI: InChI=1S/C19H25N5O/c25-18(7-12-22-19-20-10-4-11-21-19)23-17-8-13-24(14-9-17)15-16-5-2-1-3-6-16/h1-6,10-11,17H,7-9,12-15H2,(H,23,25)(H,20,21,22)
SMILES:
Molecular Formula: C19H25N5O
Molecular Weight: 339.4 g/mol

N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide

CAS No.:

Cat. No.: VC14970699

Molecular Formula: C19H25N5O

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide -

Specification

Molecular Formula C19H25N5O
Molecular Weight 339.4 g/mol
IUPAC Name N-(1-benzylpiperidin-4-yl)-3-(pyrimidin-2-ylamino)propanamide
Standard InChI InChI=1S/C19H25N5O/c25-18(7-12-22-19-20-10-4-11-21-19)23-17-8-13-24(14-9-17)15-16-5-2-1-3-6-16/h1-6,10-11,17H,7-9,12-15H2,(H,23,25)(H,20,21,22)
Standard InChI Key AFZHFCWGWOAEJW-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1NC(=O)CCNC2=NC=CC=N2)CC3=CC=CC=C3

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure integrates three distinct pharmacophoric elements:

  • Benzyl-piperidine group: A piperidine ring substituted at the 1-position with a benzyl group, contributing to lipophilicity and potential receptor interactions.

  • Propanamide linker: A three-carbon chain with an amide functional group, enabling hydrogen bonding and structural flexibility.

  • 2-Pyrimidinylamino moiety: An aromatic pyrimidine ring with an amino substituent, often associated with nucleic acid mimicry and kinase inhibition .

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number1401596-38-0
Molecular FormulaC19H25N5O\text{C}_{19}\text{H}_{25}\text{N}_{5}\text{O}
Molecular Weight339.4 g/mol
XLogP3-AA (Predicted)2.7
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

The SMILES notation for the compound is O=C(N(C1CCN(CC2=CC=CC=C2)CC1)CCC3=NC=CC=N3), reflecting the connectivity of its functional groups . The presence of multiple nitrogen atoms and aromatic systems suggests potential for π-π stacking and dipole-dipole interactions, critical for binding biological targets.

Synthesis and Manufacturing

While detailed synthetic protocols are scarce in open literature, retro-synthetic analysis suggests feasible routes:

Route 1: Amide Coupling

  • Intermediate 1: 1-Benzyl-4-aminopiperidine, synthesized via reductive amination of benzylamine with piperidone.

  • Intermediate 2: 3-(2-Pyrimidinylamino)propanoic acid, prepared by nucleophilic substitution between 2-aminopyrimidine and β-propiolactone.

  • Final Step: Condensation of intermediates 1 and 2 using coupling agents like HATU or EDCI .

Route 2: Sequential Functionalization

  • Piperidine Modification: Introduce the benzyl group via alkylation of 4-aminopiperidine.

  • Propanamide Formation: React with acryloyl chloride, followed by nucleophilic addition of 2-aminopyrimidine .

Yield optimization remains challenging due to steric hindrance at the piperidine nitrogen and competing side reactions. Industrial-scale production would require rigorous purification via column chromatography or recrystallization.

PropertyValueMethod
LogP (Octanol-Water)2.7 ± 0.3XLogP3
Water Solubility0.12 mg/mLALOGPS
Melting Point180–185°C (decomposes)Analog extrapolation
pKa (Basic)4.1 (piperidine N)ChemAxon

The compound’s moderate lipophilicity (LogP ~2.7) suggests adequate blood-brain barrier penetration, while low aqueous solubility may necessitate formulation enhancements for bioavailability .

Future Directions

  • Structure-Activity Relationships: Systematic modification of the pyrimidine and benzyl groups to optimize potency.

  • Formulation Studies: Development of prodrugs or nanoemulsions to address solubility limitations.

  • Target Identification: High-throughput screening against kinase libraries and GPCR panels.

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